
Application Notes and Protocols: Dosing
Considerations for Levovist in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levovist

Cat. No.: B238291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levovist® (SHU 508A) is a first-generation ultrasound contrast agent (UCA) that has been

utilized in preclinical animal research to enhance the visualization of blood flow and tissue

perfusion.[1] It consists of air-filled microbubbles stabilized by a shell composed of 99.9%

galactose and 0.1% palmitic acid.[1] Upon intravenous administration, these microbubbles,

typically 2-5 µm in size, are small enough to traverse the pulmonary capillaries and enter the

systemic circulation.[1] Their high echogenicity, resulting from the significant acoustic

impedance mismatch between the gas core and the surrounding blood and tissue, allows for a

dramatic enhancement of the ultrasound signal, particularly in Doppler and harmonic imaging

modes. Although largely succeeded by second-generation agents, understanding the dosing

and application of Levovist remains relevant for interpreting historical data and for specific

research applications.

These application notes provide a detailed overview of dosing considerations, experimental

protocols, and the mechanism of action for Levovist in the context of animal studies.

Mechanism of Action
Levovist functions as a blood pool agent. Following intravenous injection, the microbubbles

distribute throughout the vasculature.[2] When insonated by an ultrasound beam, the

compressible gas core of the microbubbles oscillates. At low acoustic pressures (Mechanical
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Index, MI < 0.2), this oscillation is linear, generating harmonic frequencies that can be detected

by the ultrasound system for contrast-specific imaging.[1] At higher acoustic pressures (MI >

0.5), the oscillations become nonlinear and can lead to microbubble disruption, which also

produces a strong, transient signal.[1] The galactose shell is eventually dissolved, and the air is

eliminated through the lungs.[1]
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Mechanism of Action for Levovist Ultrasound Contrast.

Quantitative Dosing Data
The appropriate dose of Levovist is dependent on the animal model, the specific application,

and the ultrasound imaging parameters. The agent is typically supplied as a granulate that

requires reconstitution before use. Dosing is often described by the volume of the reconstituted

solution per unit of body weight or as a total administered volume. The following table

summarizes dosing information from published animal studies.
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Animal
Model

Application
Levovist
Concentrati
on

Dose
Administere
d

Route of
Administrat
ion

Reference

Rat

Hepatic Cell

Damage

Study

300 mg/mL
0.1 mL

(bolus)

Intravenous

(Femoral

Vein)

[3]

Rabbit
In Vivo

Kinetics
300 mg/mL 0.1 mL/kg Intravenous [2]

Note: Data on Levovist in many common animal models such as mice and canines is limited in

recent literature. Researchers may need to perform dose-ranging studies to determine the

optimal dose for their specific experimental setup.

Experimental Protocols
The following sections provide a generalized protocol for the preparation and administration of

Levovist for a contrast-enhanced ultrasound (CEUS) study in a small animal model, such as a

rat or rabbit.

Reagent Preparation (Reconstitution)
Proper reconstitution of the Levovist granulate is critical for creating a homogenous

microbubble suspension and achieving optimal contrast enhancement.

Select Reconstitution Solution: Levovist is typically reconstituted with sterile water for

injection.

Determine Concentration: The most commonly cited concentration in preclinical studies is

300 mg/mL.[2][3] This is achieved by reconstituting a vial of Levovist granulate with the

appropriate volume of sterile water.

Reconstitution Procedure: a. Draw the required volume of sterile water for injection into a

syringe. b. Inject the water into the vial containing the Levovist granulate. c. Gently swirl the

vial to ensure the granulate is fully dissolved and a milky-white suspension of microbubbles

is formed. Do not shake vigorously, as this can destroy the microbubbles. d. The
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reconstituted suspension should be used promptly, typically within 30 minutes, to ensure

microbubble stability.

Animal Preparation
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation

or injectable anesthetics like ketamine/xylazine). Monitor vital signs throughout the

procedure.

Catheterization: Place a catheter in a suitable blood vessel for intravenous administration.

The tail vein is common for mice and rats, while the marginal ear vein is often used for

rabbits. Ensure the catheter is patent with a small flush of sterile saline.

Positioning and Preparation: Position the animal on a heated stage to maintain body

temperature. Shave and apply ultrasound gel to the imaging area to ensure good acoustic

coupling.

Contrast-Enhanced Ultrasound Imaging Protocol
Baseline Imaging: Acquire baseline B-mode and Doppler images of the region of interest

before contrast administration.

Dose Preparation: Draw the calculated dose of the reconstituted Levovist suspension into a

new syringe (e.g., a 1 mL tuberculin syringe for precise volume measurement).

Administration: a. Start the ultrasound image acquisition/recording. b. Administer the

Levovist dose as an intravenous bolus injection. c. Immediately follow the bolus with a small

flush (e.g., 0.1-0.2 mL) of sterile saline to ensure the entire contrast dose reaches the

circulation.

Dynamic Imaging: Continuously record the contrast enhancement in the region of interest.

The initial "wash-in" phase occurs within the first 30-60 seconds, followed by a "wash-out" or

late phase. The total imaging time is typically 2-5 minutes.

Post-Contrast Imaging: After the dynamic scan, further B-mode and Doppler images can be

acquired.
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Data Analysis: The recorded cine loops can be analyzed post-acquisition using specialized

software to quantify perfusion parameters such as time-to-peak, peak intensity, and area

under the curve.

Contrast-Enhanced Ultrasound (CEUS) Animal Study Workflow

1. Animal Preparation
(Anesthesia, Catheterization)

3. Baseline Ultrasound
(B-Mode, Doppler)

2. Levovist Reconstitution
(e.g., 300 mg/mL)

4. IV Bolus Injection
+ Saline Flush

Start Recording

5. Dynamic CEUS Imaging
(Wash-in / Wash-out)

6. Post-Acquisition
Data Analysis

7. Animal Recovery
or Euthanasia

Click to download full resolution via product page

General Experimental Workflow for a Levovist CEUS Study.

Important Considerations
Mechanical Index (MI): For perfusion studies, a low MI (typically < 0.2) is recommended to

minimize microbubble destruction and allow for the observation of the complete vascular

phase. For applications requiring microbubble disruption (e.g., stimulated acoustic emission),

a higher MI may be used.[1]
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Animal Species: Pharmacokinetics and biodistribution can vary between species. Doses may

need to be adjusted accordingly.

Safety: Levovist is generally considered safe for animal use. However, as with any

intravenous injection, monitor the animal for any adverse reactions.

Agent Stability: As a first-generation agent with an air core, Levovist has a shorter

circulation time compared to newer agents with heavier gas cores. Experiments should be

planned to capture the rapid wash-in and wash-out kinetics.[1]

By following these guidelines and adapting them to specific research needs, investigators can

effectively utilize Levovist for contrast-enhanced ultrasound imaging in a variety of preclinical

animal models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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